molecular formula C16H14Br2N2OS B11553800 2-[(4-bromobenzyl)sulfanyl]-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide

2-[(4-bromobenzyl)sulfanyl]-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide

Cat. No.: B11553800
M. Wt: 442.2 g/mol
InChI Key: ADNLJWIBHYANRO-DJKKODMXSA-N
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Description

2-[(4-bromobenzyl)sulfanyl]-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide is an organic compound characterized by the presence of bromine atoms, a sulfanyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromobenzyl)sulfanyl]-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method includes the reaction of 4-bromobenzyl chloride with thiourea to form 4-bromobenzyl isothiocyanate. This intermediate is then reacted with hydrazine hydrate to yield the desired acetohydrazide compound. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromobenzyl)sulfanyl]-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the bromine atoms or to convert the hydrazide group to an amine.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or dehalogenated products.

    Substitution: Azides or thiocyanates.

Scientific Research Applications

2-[(4-bromobenzyl)sulfanyl]-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(4-bromobenzyl)sulfanyl]-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfanyl and hydrazide groups play a crucial role in these interactions, often forming covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-bromobenzyl)sulfanyl]-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide is unique due to the presence of two bromine atoms and the specific arrangement of its functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H14Br2N2OS

Molecular Weight

442.2 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-2-[(4-bromophenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C16H14Br2N2OS/c17-14-5-1-12(2-6-14)9-19-20-16(21)11-22-10-13-3-7-15(18)8-4-13/h1-9H,10-11H2,(H,20,21)/b19-9+

InChI Key

ADNLJWIBHYANRO-DJKKODMXSA-N

Isomeric SMILES

C1=CC(=CC=C1CSCC(=O)N/N=C/C2=CC=C(C=C2)Br)Br

Canonical SMILES

C1=CC(=CC=C1CSCC(=O)NN=CC2=CC=C(C=C2)Br)Br

Origin of Product

United States

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